molecular formula C11H17N3 B2633919 2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene CAS No. 1341058-62-5

2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene

Cat. No.: B2633919
CAS No.: 1341058-62-5
M. Wt: 191.278
InChI Key: PZGUWSYYAYWJTA-UHFFFAOYSA-N
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Description

2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene is a nitrogen-rich tricyclic compound characterized by a fused ring system containing three nitrogen atoms at positions 2, 5, and 6. Its structure combines bicyclic and tricyclic elements with conjugated double bonds, which may confer unique electronic and steric properties. The compound’s reactivity and stability are likely influenced by the spatial arrangement of nitrogen atoms and the conjugated π-system within the fused rings.

Properties

IUPAC Name

2,5,8-triazatricyclo[7.5.0.02,7]tetradeca-1(9),7-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-4-9-10(5-3-1)14-7-6-12-8-11(14)13-9/h12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGUWSYYAYWJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N3CCNCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341058-62-5
Record name 2,5,8-triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor containing nitrogen atoms. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. For instance, a precursor such as a triamine can be cyclized using a dehydrating agent like phosphorus oxychloride under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of substituted triazatricyclo compounds.

Scientific Research Applications

2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activity, it is explored as a lead compound in drug discovery and development.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atoms in the compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations:

  • Nitrogen vs. Sulfur Heteroatoms : Compounds like 3,7-dithia-5-azatetracyclo derivatives replace two nitrogen atoms with sulfur, increasing molecular weight and altering electronic properties. Sulfur’s polarizability may enhance π-π stacking or metal-binding capabilities compared to nitrogen-dominated systems.
  • Functional Groups : The ketone-containing 6,8,11-triazatricyclo derivative introduces a reactive carbonyl group, enabling further functionalization (e.g., Grignard reactions). In contrast, the target compound’s lack of such groups may prioritize cycloaddition or aromatic interactions.
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmacological testing, whereas neutral analogs (e.g., ) may be preferable for organic solvent-based syntheses.

Biological Activity

The compound 2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, synthesizing available research findings, case studies, and data tables.

Chemical Structure

  • Molecular Formula : C11H17N3
  • SMILES : C1CCC2=C(CC1)N3CCNCC3=N2
  • InChIKey : PZGUWSYYAYWJTA-UHFFFAOYSA-N

The compound features a tricyclic structure with three nitrogen atoms incorporated into its framework, which may influence its reactivity and biological interactions.

Predicted Collision Cross Section

The following table summarizes predicted collision cross-section (CCS) values for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+192.14952142.5
[M+Na]+214.13146151.4
[M+NH4]+209.17606150.6
[M+K]+230.10540148.1
[M-H]-190.13496143.1

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and therapeutic potential of new compounds. Preliminary studies suggest that compounds with similar tricyclic structures may exhibit cytotoxic effects on cancer cell lines, indicating a need for further investigation into the specific effects of This compound .

Case Studies

Currently, there are no published case studies specifically addressing the biological activity of This compound ; however, research on related compounds can provide insights into potential applications in pharmacology and medicinal chemistry.

Pharmacological Potential

The pharmacological potential of triazine derivatives has been explored in various contexts:

  • Antiviral Activity : Some triazine derivatives have demonstrated antiviral properties by inhibiting viral replication.
  • Anti-inflammatory Effects : Certain compounds in this class may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Toxicological Assessments

Toxicological assessments are critical for understanding the safety profile of new compounds:

  • Acute Toxicity : Initial evaluations suggest that compounds with similar structures may exhibit low acute toxicity.
  • Chronic Exposure Studies : Long-term exposure studies are necessary to fully understand the potential risks associated with chronic use.

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